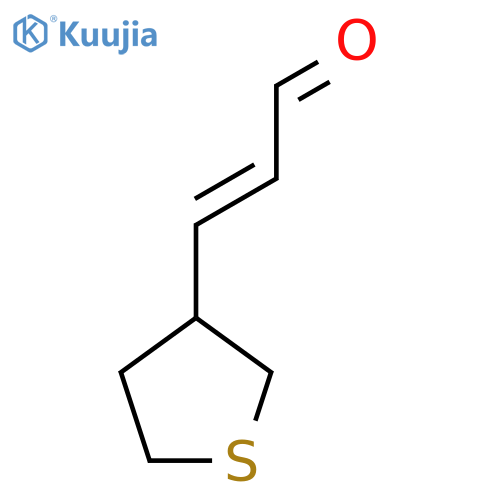Cas no 1704167-08-7 (3-(thiolan-3-yl)prop-2-enal)

3-(thiolan-3-yl)prop-2-enal 化学的及び物理的性質
名前と識別子
-
- 3-(thiolan-3-yl)prop-2-enal
- 1704167-08-7
- EN300-1837735
-
- インチ: 1S/C7H10OS/c8-4-1-2-7-3-5-9-6-7/h1-2,4,7H,3,5-6H2/b2-1+
- InChIKey: YMYPHRQNTIHXII-OWOJBTEDSA-N
- ほほえんだ: S1CCC(/C=C/C=O)C1
計算された属性
- せいみつぶんしりょう: 142.04523611g/mol
- どういたいしつりょう: 142.04523611g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 9
- 回転可能化学結合数: 2
- 複雑さ: 120
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1
- トポロジー分子極性表面積: 42.4Ų
3-(thiolan-3-yl)prop-2-enal 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1837735-10g |
3-(thiolan-3-yl)prop-2-enal |
1704167-08-7 | 10g |
$3007.0 | 2023-09-19 | ||
| Enamine | EN300-1837735-0.05g |
3-(thiolan-3-yl)prop-2-enal |
1704167-08-7 | 0.05g |
$587.0 | 2023-09-19 | ||
| Enamine | EN300-1837735-1.0g |
3-(thiolan-3-yl)prop-2-enal |
1704167-08-7 | 1g |
$857.0 | 2023-06-02 | ||
| Enamine | EN300-1837735-0.5g |
3-(thiolan-3-yl)prop-2-enal |
1704167-08-7 | 0.5g |
$671.0 | 2023-09-19 | ||
| Enamine | EN300-1837735-10.0g |
3-(thiolan-3-yl)prop-2-enal |
1704167-08-7 | 10g |
$3683.0 | 2023-06-02 | ||
| Enamine | EN300-1837735-5g |
3-(thiolan-3-yl)prop-2-enal |
1704167-08-7 | 5g |
$2028.0 | 2023-09-19 | ||
| Enamine | EN300-1837735-0.1g |
3-(thiolan-3-yl)prop-2-enal |
1704167-08-7 | 0.1g |
$615.0 | 2023-09-19 | ||
| Enamine | EN300-1837735-0.25g |
3-(thiolan-3-yl)prop-2-enal |
1704167-08-7 | 0.25g |
$642.0 | 2023-09-19 | ||
| Enamine | EN300-1837735-5.0g |
3-(thiolan-3-yl)prop-2-enal |
1704167-08-7 | 5g |
$2485.0 | 2023-06-02 | ||
| Enamine | EN300-1837735-2.5g |
3-(thiolan-3-yl)prop-2-enal |
1704167-08-7 | 2.5g |
$1370.0 | 2023-09-19 |
3-(thiolan-3-yl)prop-2-enal 関連文献
-
Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
-
Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
-
Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
-
Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
-
8. 3D microfluidic ex vivo culture of organotypic tumor spheroids to model immune checkpoint blockadeAmir R. Aref,Brandon P. Piel,Chensheng Zhou,Raven Vlahos Coakley,Alan Bartels,Michaela Bowden,Zach Herbert,Sarah Hill,Sean Gilhooley,Jacob Carter,Israel Cañadas,Tran C. Thai,Shunsuke Kitajima,Valeria Chiono Lab Chip, 2018,18, 3129-3143
-
Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
3-(thiolan-3-yl)prop-2-enalに関する追加情報
3-(Thiolan-3-yl)prop-2-enal: A Promising Compound in Chemical and Pharmaceutical Research
3-(Thiolan-3-yl)prop-2-enal, with the CAS number 1704167-08-7, is a novel compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. This compound is characterized by its thiolane ring and an α,β-unsaturated aldehyde moiety, which endow it with a range of interesting properties and biological activities.
The thiolane ring, a six-membered ring containing a sulfur atom, is a key structural feature of 3-(thiolan-3-yl)prop-2-enal. This ring system is known for its stability and ability to form strong hydrogen bonds, which can influence the compound's solubility, reactivity, and interactions with biological targets. The α,β-unsaturated aldehyde moiety, on the other hand, is a reactive functional group that can participate in various chemical reactions, such as Michael additions and nucleophilic additions. These properties make 3-(thiolan-3-yl)prop-2-enal a valuable starting material for the synthesis of more complex molecules with diverse biological activities.
In the realm of medicinal chemistry, 3-(thiolan-3-yl)prop-2-enal has shown promise as a lead compound for the development of new drugs. Recent studies have explored its potential as an inhibitor of specific enzymes involved in various disease pathways. For instance, research published in the Journal of Medicinal Chemistry has demonstrated that derivatives of 3-(thiolan-3-yl)prop-2-enal can effectively inhibit the activity of certain kinases, which are key targets in cancer therapy. These findings suggest that further optimization of this compound could lead to the discovery of potent and selective kinase inhibitors with therapeutic potential.
Beyond its applications in drug discovery, 3-(thiolan-3-yl)prop-2-enal has also been investigated for its potential use in materials science. The unique combination of the thiolane ring and the α,β-unsaturated aldehyde moiety makes it an attractive candidate for the synthesis of functional polymers and other advanced materials. For example, researchers at the University of California have reported that 3-(thiolan-3-yl)prop-2-enal-based polymers exhibit excellent mechanical properties and tunable degradation rates, making them suitable for applications in biodegradable medical devices and drug delivery systems.
The biological activity of 3-(thiolan-3-yl)prop-2-enal has also been studied in detail. In vitro assays have shown that this compound exhibits significant antioxidant properties, which can help protect cells from oxidative stress and damage. Additionally, preliminary studies have indicated that 3-(thiolan-3-yl)prop-2-enal may have anti-inflammatory effects by modulating the expression of pro-inflammatory cytokines. These findings highlight its potential as a therapeutic agent for treating inflammatory diseases.
To further understand the mechanisms underlying the biological activities of 3-(thiolan-3-yl)prop-2-enal, researchers have conducted molecular modeling studies to predict its interactions with various biological targets. Computational methods have revealed that this compound can form stable complexes with specific protein targets, such as kinases and inflammatory mediators. These insights provide valuable information for designing more effective derivatives with enhanced potency and selectivity.
In conclusion, 3-(thiolan-3-yl)prop-2-enal, identified by CAS number 1704167-08-7, is a versatile compound with a wide range of potential applications in chemical and pharmaceutical research. Its unique chemical structure and biological activities make it an attractive candidate for further investigation and development. As research in this area continues to advance, it is likely that new derivatives and formulations of 3-(thiolan-3-yl)prop-2-enal will emerge, opening up exciting opportunities for innovation and discovery.
1704167-08-7 (3-(thiolan-3-yl)prop-2-enal) 関連製品
- 2091494-76-5(3-Methyl-5-phenyl-1H-pyrrole-2-carboxylic acid)
- 2034378-23-7(N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2,6-dichlorobenzenesulfonamide)
- 886912-42-1(N-5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl-4-(4-methoxybenzenesulfonamido)benzamide)
- 2138117-52-7(2-(cyclobutylamino)quinazoline-5-carboxylic acid)
- 3632-91-5(Magnesium Gluconate Hydrate)
- 2104000-59-9((2R)-2-amino-1-cyclopropyl-3,3-dimethylbutan-1-one)
- 344-41-2(4-Nitro-3-(trifluoromethyl)biphenyl)
- 17321-44-7(3,4-dimethyl-1-phenyl-1H-pyrazolo3,4-bpyridin-6-ol)
- 882803-60-3(6-Cyano-(1H)indazole-3-carbaldehyde)
- 2227827-38-3((1S)-1-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ylethan-1-ol)



